6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
Significance of Heterocyclic Systems in Organic and Medicinal Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of organic and medicinal chemistry. pipzine-chem.com The most common heteroatoms are nitrogen, oxygen, and sulfur. evitachem.com These structures are integral to a vast array of biological molecules essential for life, including DNA, RNA, chlorophyll, and hemoglobin. evitachem.com
The significance of heterocyclic systems is underscored by their prevalence in pharmaceuticals. A large percentage of all biologically active chemical compounds contain a heterocyclic ring. This prevalence is due to the ability of heterocyclic scaffolds to present functional groups in a defined three-dimensional space, allowing for specific interactions with biological targets such as enzymes and receptors. nbinno.com The incorporation of heteroatoms can influence a molecule's physicochemical properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drugs. sigmaaldrich.com Consequently, heterocyclic compounds are utilized in a wide range of therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. pipzine-chem.com
The 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Core as a Privileged Scaffold
Within the diverse family of heterocyclic compounds, the 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877), is recognized as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. The structure of 7-azaindole is an isostere of indole (B1671886) and purine, which allows it to mimic these crucial biological molecules and interact with their corresponding receptors and enzymes. juniperpublishers.com
The 7-azaindole core possesses a unique combination of a hydrogen-bond donor (the pyrrole (B145914) N-H) and a hydrogen-bond acceptor (the pyridine (B92270) nitrogen) within a rigid bicyclic system. This arrangement facilitates strong and specific interactions with biological macromolecules. The versatility of the 7-azaindole scaffold has led to its incorporation into a number of approved drugs and clinical candidates for a variety of diseases. juniperpublishers.com
Overview of Functionalized Pyrrolo[2,3-b]pyridine Derivatives
The utility of the 1H-pyrrolo[2,3-b]pyridine scaffold is greatly expanded through functionalization, which involves the introduction of various substituents onto the core ring system. The development of synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has enabled the modification of nearly all positions of the 7-azaindole nucleus. juniperpublishers.com This has led to the creation of extensive libraries of derivatives with diverse biological activities. juniperpublishers.comresearchgate.net
Functionalized pyrrolo[2,3-b]pyridine derivatives have been investigated for a wide range of therapeutic applications. For instance, they have been developed as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. rsc.orgnih.gov Additionally, derivatives have shown potential as anti-inflammatory agents, antivirals, and central nervous system agents. juniperpublishers.comnih.gov The ability to systematically modify the substituents on the pyrrolopyridine core allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. nih.gov
Research Scope and Focus on 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol within the Context of 7-Azaindoles
This article focuses specifically on the chemical compound This compound . This molecule is a functionalized derivative of the 7-azaindole core, featuring a bromine atom at the 6-position and a hydroxyl group at the 4-position. The presence of the bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, which could be used to build more complex molecules. nbinno.com The hydroxyl group can participate in hydrogen bonding and may be crucial for binding to specific biological targets.
Despite its interesting structural features, detailed research findings and extensive characterization data for this compound are not widely available in the public domain. However, its chemical properties can be predicted and are available from some chemical suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| CAS Number | 1015610-37-3 |
| Appearance | Predicted to be a solid |
Note: The data in this table is based on information from chemical suppliers and computational predictions, as peer-reviewed experimental data is limited.
Given the limited specific research on this compound, it is informative to consider the more extensively studied analogue, 6-Bromo-1H-pyrrolo[2,3-b]pyridine . This related compound, which lacks the 4-hydroxyl group, serves as a key intermediate in the synthesis of various biologically active molecules. nbinno.com The bromine atom at the 6-position is frequently utilized in palladium-catalyzed reactions to introduce new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of functionalized 7-azaindoles. nbinno.com Research on 6-bromo-1H-pyrrolo[2,3-b]pyridine and its derivatives has contributed to the development of kinase inhibitors and other potential therapeutic agents. nbinno.com
The study of this compound represents a niche within the broader field of 7-azaindole research. Its unique substitution pattern suggests potential for novel biological activities, and it remains a compound of interest for further investigation. The development of synthetic routes and the exploration of its biological profile could open new avenues in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-5(11)4-1-2-9-7(4)10-6/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEDESLDWPIUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 1h Pyrrolo 2,3 B Pyridin 4 Ol and Analogues
Strategies for Constructing the Pyrrolo[2,3-b]pyridine Ring System
Cyclocondensation Approaches
Cyclocondensation reactions are a powerful tool for constructing heterocyclic systems in a single step from multiple components. These methods often involve the formation of the pyrrole (B145914) or pyridine (B92270) ring onto a pre-existing partner ring.
One-pot, multi-component reactions are particularly efficient for creating molecular diversity. For instance, the reaction of 2-amino-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles in the presence of a base like piperidine can yield highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine scaffolds. juniperpublishers.com This approach assembles the pyridine ring onto a pre-formed pyrrole core.
Another strategy involves the LDA-mediated condensation of a substituted picoline (a methylpyridine) with a nitrile, such as benzonitrile. This method, a variation of the Chichibabin cyclization, constructs the pyrrole ring onto the pyridine scaffold. nih.gov The reaction proceeds through the metalation of the picoline's methyl group, followed by nucleophilic attack on the nitrile and subsequent cyclization.
| Starting Materials | Reagents/Conditions | Product Type |
| 2-amino-1H-pyrrole-3-carbonitrile derivative, 2-arylidenemalononitrile | Piperidine, Ethanol | 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivative |
| 2-Fluoro-3-picoline, Benzonitrile | Lithium diisopropylamide (LDA), THF, -40 °C | 2-phenyl-7-azaindole (2-phenyl-1H-pyrrolo[2,3-b]pyridine) |
Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. These methods are frequently used to build and functionalize the pyrrolo[2,3-b]pyridine system.
The Suzuki-Miyaura coupling , which forms C-C bonds between an organoboron compound and an organic halide, is a key strategy. For example, a chemoselective Suzuki-Miyaura coupling can be performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate using a boronic acid. nih.gov This allows for the introduction of aryl or other substituents onto the pyrrole ring of the scaffold.
Following C-C bond formation, the Buchwald-Hartwig amination is often employed to install amino groups (a C-N bond) at other positions. This reaction couples an amine with an organic halide. A notable application is the amination at the C-4 position of a 4-chloropyrrolo[2,3-b]pyridine intermediate, which is a common precursor for creating 4-amino-substituted analogues. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields in these transformations.
| Reaction Type | Substrates | Catalyst/Ligand System (Example) | Bond Formed |
| Suzuki-Miyaura Coupling | 2-Iodo-4-chloropyrrolopyridine, Arylboronic acid | Pd(PPh₃)₄ | C-C |
| Buchwald-Hartwig Amination | 4-Chloropyrrolopyridine, Secondary amine | RuPhos Pd G2 | C-N |
Functionalization of Pre-existing Pyrrolo[2,3-b]pyridine Cores
Once the basic 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is assembled, further modifications are often necessary to arrive at the target structure. This involves the selective introduction of functional groups at various positions on the bicyclic ring.
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-halogenated starting materials. For example, rhodium catalysts can achieve regioselective C-H chlorination of 7-azaindoles, using 1,2-dichloroethane as the chlorinating agent. acs.org
More traditionally, functionalization relies on the distinct reactivity of the pyridine and pyrrole rings. The pyridine moiety can be activated towards nucleophilic substitution by N-oxidation. The resulting N-oxide can then be treated with reagents like phosphorus oxyhalides to introduce halogens at the C-4 position. google.com The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution, allowing for the introduction of groups at the C-3 position. researchgate.net
Regioselective Introduction of Bromo and Hydroxyl Functionalities
For the specific synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, the targeted installation of a bromine atom at position C-6 and a hydroxyl group at position C-4 is required. These transformations must be highly regioselective to avoid the formation of unwanted isomers.
Direct Bromination Strategies
The introduction of a bromine atom onto the pyrrolo[2,3-b]pyridine scaffold can be achieved through various brominating agents, with the regioselectivity depending on the reaction conditions and the existing substituents on the ring.
For the electron-rich pyrrole ring, electrophilic bromination is a common approach. A mild and efficient method for the selective bromination of the C-3 position of azaindoles involves using copper(II) bromide (CuBr₂) in acetonitrile at room temperature. researchgate.net For bromination on the pyridine ring, different strategies are needed. Highly functionalized 7-azaindole (B17877) derivatives can undergo regioselective bromination. For example, 4-chloro-3-nitro-7-azaindole can be selectively brominated at the C-5 position. acs.org
Milder brominating agents like tetrabutylammonium tribromide (TBATB) have also been used for the regioselective bromination of related fused heterocyclic systems, offering advantages such as higher safety and easier handling compared to molecular bromine. nih.gov
| Brominating Agent | Substrate Type | Position of Bromination (Example) |
| Copper(II) Bromide (CuBr₂) | 7-Azaindole | C-3 |
| N-Bromosuccinimide (NBS) | 4-Chloro-3-nitro-7-azaindole | C-5 |
| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | C-3 or C-1/C-3 |
Installation of the Hydroxyl Group at Position 4
The introduction of a hydroxyl group at the C-4 position of the pyridine ring is a critical step. This position is electronically analogous to the para-position relative to the ring nitrogen, making it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present. stackexchange.comquimicaorganica.orgquora.com
A common and effective strategy involves the synthesis of a 4-halo-1H-pyrrolo[2,3-b]pyridine, typically 4-chloro, as a key intermediate. nih.gov This precursor can be prepared from a 7-azaindole N-oxide by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The 4-chloro intermediate can then undergo nucleophilic substitution with a hydroxide source or, more commonly, with an alkoxide like sodium methoxide. google.com The resulting 4-methoxy derivative can subsequently be de-methylated using reagents like BBr₃ or by acid hydrolysis to yield the final 4-hydroxy product, 1H-pyrrolo[2,3-b]pyridin-4-ol. acs.org This two-step sequence is often preferred as it can proceed under milder conditions than direct substitution with hydroxide.
| Precursor | Reagents/Conditions | Product |
| 4-Halo-7-azaindole | 1. Sodium alkoxide (e.g., NaOMe), DMF, 110-130 °C2. Demethylation (e.g., HBr) | 4-Hydroxy-7-azaindole |
| 7-Azaindole N-oxide | Phosphorus oxychloride (POCl₃) | 4-Chloro-7-azaindole (B22810) |
This strategic combination of ring formation, palladium-catalyzed coupling, and regioselective functionalization provides a versatile toolbox for the synthesis of this compound and a wide array of related analogues for further study.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules such as 7-azaindole derivatives, multiple reactive functional groups often coexist. Orthogonal protecting groups are essential tools that allow for the selective deprotection of one functional group in the presence of others. This strategy provides a critical level of control, enabling chemists to build complex molecular architectures in a stepwise and predictable manner. The choice of protecting groups is dictated by their compatibility with subsequent reaction conditions and the ability to be removed under specific, non-interfering conditions.
For the 1H-pyrrolo[2,3-b]pyridine scaffold, the primary sites requiring protection are the pyrrole nitrogen (N-1) and the hydroxyl group at C-4. The pyrrole N-H is acidic and its deprotonation can lead to unwanted side reactions, while the hydroxyl group can interfere with common organometallic cross-coupling reactions.
A common strategy involves protecting the pyrrole nitrogen with a group that is stable to the conditions required for modifying the pyridine ring, and vice versa. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl, are frequently used to protect the pyrrole nitrogen due to their strong electron-withdrawing nature, which reduces the reactivity of the pyrrole ring and facilitates certain reactions. researchgate.net Silyl ethers, like tert-butyldimethylsilyl (TBDMS), are often employed for protecting hydroxyl groups.
A particularly versatile protecting group for the pyrrole nitrogen in this class of compounds is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govnih.gov The SEM group is robust and stable through various transformations, including palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov Its removal is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) or fluoride ion sources. nih.gov The challenge, however, can be the potential for side reactions during deprotection. nih.gov
The following table illustrates an orthogonal protecting group strategy that could be applied in the synthesis of this compound.
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Pyrrole N-H | 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | Trifluoroacetic Acid (TFA) or TBAF |
| Hydroxyl (Aromatic) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole, DMF | Tetrabutylammonium fluoride (TBAF) |
| Hydroxyl (Aromatic) | Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C (Hydrogenolysis) |
This orthogonality allows, for instance, the selective removal of a TBDMS group from the C-4 oxygen using a fluoride source, leaving the SEM group on the pyrrole nitrogen intact for subsequent reactions. Conversely, the SEM group can be removed with acid while a benzyl group on the oxygen remains, which would require hydrogenolysis for cleavage.
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound necessitates the methodical assembly of the bicyclic 7-azaindole core, followed by or concurrent with the introduction of the bromo and hydroxyl functionalities at the C-6 and C-4 positions, respectively. The construction of this scaffold generally begins with a suitably substituted pyridine or pyrrole derivative. researchgate.net
A plausible synthetic pathway involves starting with a pyridine precursor that already contains the necessary functionalities or handles for their introduction. For instance, a di-halogenated pyridine can serve as a versatile starting point. Palladium-catalyzed cross-coupling reactions are instrumental in building the 7-azaindole framework and its derivatives. jennysynth.comresearchgate.net
One key strategy involves the use of a precursor like 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine or a related di-halogenated intermediate. The differential reactivity of the halogen atoms (e.g., chloro vs. iodo) can be exploited for selective functionalization. For example, a Suzuki-Miyaura cross-coupling might be performed selectively at one position, followed by a Buchwald-Hartwig amination or another coupling reaction at the second position. nih.govacs.org
The synthesis of an important intermediate, such as a protected 4-chloro-6-bromo-1H-pyrrolo[2,3-b]pyridine, is a critical step. This intermediate provides handles for the subsequent introduction of the hydroxyl group at C-4 (e.g., via nucleophilic aromatic substitution or a Buchwald-Hartwig-type etherification) and for further modifications at the C-6 position if needed.
The following table outlines a representative reaction for the synthesis of a key intermediate relevant to the target compound, based on methodologies reported for analogous structures. nih.gov
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield |
| Iodination of Protected 4-Chloro-7-azaindole | 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N-Iodosuccinimide (NIS), Acetonitrile, Room Temp | 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | High |
| Suzuki-Miyaura Coupling | 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | (4-(Hydroxymethyl)phenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80 °C | (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | ~75% |
| Buchwald-Hartwig Amination | 2-Aryl-4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridine | Secondary Amine, Pd(OAc)₂, RuPhos, Cs₂CO₃, Dioxane, 110 °C | 2-Aryl-4-amino-1-SEM-1H-pyrrolo[2,3-b]pyridine | 74-76% |
This table is illustrative of the types of reactions used in the synthesis of functionalized 7-azaindoles, as described in the literature. nih.gov The specific synthesis of the title compound would require adaptation of these methods.
The synthesis begins with the protection of the 7-azaindole nitrogen, often with an SEM group. nih.gov Halogenation of the pyridine and/or pyrrole ring provides the necessary handles for cross-coupling reactions. The bromine atom at the C-6 position can be introduced via electrophilic bromination of the 7-azaindole core, often requiring a protected intermediate to control regioselectivity. The 4-hydroxyl group can be introduced from a 4-chloro or 4-bromo precursor via nucleophilic substitution with a hydroxide source or through a palladium-catalyzed hydroxylation reaction. The final step would involve the deprotection of the pyrrole nitrogen and the hydroxyl group, if it was also protected, to yield the target compound, this compound. chemicalbook.com
Chemical Reactivity and Derivatization of 6 Bromo 1h Pyrrolo 2,3 B Pyridin 4 Ol
Reactivity of the Bromine Atom
The bromine atom at the C6-position of the pyrrolo[2,3-b]pyridine ring is a key handle for introducing molecular diversity through various substitution and coupling reactions.
Nucleophilic Substitution Reactions
The bromine atom on the pyridine (B92270) ring of the 7-azaindole (B17877) core can be displaced by nucleophiles, although this often requires forcing conditions or activation of the ring system. For related 7-azaindole structures, nucleophilic aromatic substitution (SNAr) of a halogen at the 4-position has been shown to be challenging, often requiring high temperatures and a large excess of the nucleophile. sigmaaldrich.com In some cases, the reaction can be facilitated by prior N-oxidation of the pyridine ring, which increases its electrophilicity and susceptibility to nucleophilic attack. researchgate.net For instance, treatment of a 4-chloro-7-azaindole (B22810) derivative with a secondary amine under microwave irradiation at high temperatures has been reported to yield the corresponding 4-amino derivative. researchgate.net
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
The bromine atom at C6 provides a reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl linkages by coupling the bromo-substituted pyrrolopyridine with various boronic acids or their esters. For related 7-azaindole systems, Suzuki-Miyaura reactions have been successfully employed. For example, the coupling of a protected 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine with 3-fluoro-4-methoxyphenylboronic acid has been achieved using a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride in the presence of a base like sodium carbonate in a solvent mixture like DMF at elevated temperatures. google.com It is often necessary to protect the pyrrole (B145914) nitrogen with a group like a tosyl (Ts) or a silylethoxymethyl (SEM) group to ensure efficient coupling and prevent side reactions. google.comnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be highly substrate-dependent. nih.govbeilstein-journals.orgmdpi.com
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the bromo-derivative with a terminal alkyne. This is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. For related bromo-substituted pyridines and other heterocycles, Sonogashira couplings have been extensively used to introduce alkynyl moieties. researchgate.net The reaction is generally performed under mild conditions and tolerates a wide range of functional groups. researchgate.net
Table 1: Examples of Cross-Coupling Reactions on Related Pyrrolo[2,3-b]pyridine Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromo-1-tosyl-5-phenyl-1H-pyrrolo[2,3-b]pyridine | 3-Fluoro-4-methoxyphenylboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃, DMF | 3-(3-Fluoro-4-methoxyphenyl)-1-tosyl-5-phenyl-1H-pyrrolo[2,3-b]pyridine | google.com |
| Suzuki-Miyaura | 4-Chloro-2-iodo-1-SEM-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, 1,4-dioxane (B91453)/water | 4-Chloro-2-phenyl-1-SEM-1H-pyrrolo[2,3-b]pyridine | nih.gov |
Reactivity of the Hydroxyl Group at Position 4
The hydroxyl group at the C4-position behaves as a typical phenolic hydroxyl group, allowing for reactions such as O-alkylation and O-acylation to form ethers and esters, respectively.
O-Alkylation and O-Acylation Reactions
The hydroxyl group can be readily alkylated or acylated using appropriate electrophiles in the presence of a base. These reactions are important for modifying the properties of the molecule and for introducing further functional handles.
Ether and Ester Formation
Ether Formation (O-Alkylation): The formation of ethers is typically achieved by treating the 4-hydroxy compound with an alkyl halide or another alkylating agent in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like DMF or acetone (B3395972). For example, the synthesis of 4-methoxy-7-azaindole has been reported, which serves as a precursor for more complex derivatives. sigmaaldrich.com
Ester Formation (O-Acylation): Ester derivatives can be prepared by reacting the hydroxyl group with an acyl chloride or an acid anhydride, usually in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.
Reactivity at the Pyrrole Nitrogen (N1)
The nitrogen atom of the pyrrole ring (N1) possesses a lone pair of electrons and an acidic proton, making it susceptible to both alkylation and acylation.
Protection of the pyrrole nitrogen is often a crucial step in multi-step syntheses involving the 7-azaindole core to prevent undesired side reactions. Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and silylethoxymethyl (SEM). google.comnih.gov For instance, the N-tosylation of a 7-azaindole derivative can be achieved using tosyl chloride in the presence of a base like sodium hydroxide. google.com
N-alkylation can be accomplished by treating the compound with an alkyl halide in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF. Similarly, N-acylation can be performed using an acylating agent. researchgate.net The choice of reaction conditions can sometimes influence the selectivity between N- and O-alkylation/acylation, although in many heterocyclic systems, N-functionalization is often favored under basic conditions.
N-Alkylation and N-Acylation
The pyrrole nitrogen of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for introducing various substituents that can modulate the compound's biological activity and physicochemical properties.
N-Alkylation: The N-alkylation of related 7-azaindole systems is a common practice. While specific examples for this compound are not extensively detailed in the reviewed literature, general procedures involve the use of a base to deprotonate the pyrrole nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. For instance, in related pyrimidinone systems, the use of potassium carbonate in acetone has been shown to favor O-alkylation, while other conditions might favor N-alkylation. acs.org
N-Acylation: The N-acylation of the pyrrole ring is a well-established transformation. For example, the reaction of 6-bromo-1H-pyrrolo[2,3-b]pyridine with benzoyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (CH2Cl2) can yield the corresponding N-benzoyl derivative. semanticscholar.org This type of reaction proceeds through the formation of a reactive acylammonium intermediate. semanticscholar.org
A specific example of N-acylation is the synthesis of (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone. nih.gov
Interactive Table: N-Acylation of 6-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
| Acylating Agent | Base | Solvent | Product |
| Benzoyl chloride | DIPEA | CH2Cl2 | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone |
Protecting Group Manipulations
In the multistep synthesis of complex molecules derived from this compound, the protection of the pyrrole nitrogen and the hydroxyl group is often necessary to ensure chemoselectivity in subsequent reactions. The trimethylsilylethoxymethyl (SEM) group is a commonly employed protecting group for the pyrrole nitrogen. mdpi.comnih.gov
The introduction of the SEM group can be achieved by treating the 7-azaindole with SEM-Cl in the presence of a suitable base. The stability of the SEM group under various reaction conditions, followed by its selective removal, makes it a valuable tool in the synthesis of functionalized 7-azaindoles. mdpi.comnih.gov
The deprotection of the SEM group is typically achieved under acidic conditions. For instance, treatment with trifluoroacetic acid (TFA) can effectively remove the SEM group. However, this deprotection can sometimes be challenging, as the release of formaldehyde (B43269) during the reaction can lead to side products. mdpi.comnih.gov In some cases, a longer reaction time in TFA at elevated temperatures was found to promote the formation of an interesting tricyclic eight-membered 7-azaindole side product. nih.gov Alternative deprotection reagents such as BF3-OEt2 have been explored, though they can also lead to complex reaction mixtures. mdpi.com
Interactive Table: SEM-Deprotection of a SEM-protected 6-Bromo-1H-pyrrolo[2,3-b]pyridine Derivative
| Reagent | Conditions | Outcome | Yield of Deprotected Product | Reference |
| Trifluoroacetic acid (TFA) | Room temperature, 6 h, then aqueous NaHCO3 | Deprotection with side product formation | 14% (semi-pure) | nih.gov |
| Trifluoroacetic acid (TFA) | 50 °C, 18 h | Formation of tricyclic 8-membered azaindole as main product | - | nih.gov |
| Trifluoroacetic acid (TFA) | 22 °C (rt) | Deprotection with multiple side products | 45% | mdpi.com |
Functionalization of the Pyridine Ring
The bromine atom at the C6 position of the pyridine ring serves as a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful methods for this purpose. nih.govmdpi.comnih.gov
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromo-substituted pyridine with various boronic acids or their esters in the presence of a palladium catalyst and a base. This method has been successfully applied to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives. mdpi.comnih.gov The reaction conditions, including the choice of catalyst, ligand, and base, can be optimized to achieve high yields. For example, Pd(PPh3)4 in combination with a phosphate (B84403) base in a solvent like 1,4-dioxane has been shown to be effective. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the C6 position. This has been demonstrated in the synthesis of aminopyridine derivatives. chemspider.comamazonaws.com The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base such as sodium tert-butoxide. chemspider.com
These functionalization strategies are pivotal in the development of 7-azaindole-based compounds for various applications, including as kinase inhibitors. mdpi.comnih.govgoogle.com
Interactive Table: Functionalization of the Pyridine Ring of 6-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Aryl-substituted pyrrolopyridine | mdpi.com |
| Buchwald-Hartwig | Amine | Pd2(dba)3 / BINAP | NaOBu-t | Toluene | Amino-substituted pyrrolopyridine | chemspider.com |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol , ¹H and ¹³C NMR are the primary techniques used, often supplemented by advanced 2D NMR experiments for complete structural assignment.
¹H NMR Applications
Proton (¹H) NMR spectroscopy of This compound would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and coupling constants (J, in Hz) provide critical information for assigning these protons to their specific positions on the pyrrolopyridine ring system.
Detailed, experimentally verified ¹H NMR data for this specific compound is not publicly available in the searched literature. Hypothetical data cannot be provided.
¹³C NMR Applications
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in This compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, bonded to a heteroatom).
Specific, experimentally obtained ¹³C NMR data for this compound is not available in the public domain based on the conducted searches.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms in This compound , advanced 2D NMR techniques are often utilized.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to establish the connectivity of the protons within the pyridine (B92270) and pyrrole (B145914) rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon.
While these techniques are standard for structural elucidation, specific experimental data for this compound is not documented in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like This compound . In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺ or deprotonated to form [M-H]⁻. The detection of these ions allows for the direct determination of the compound's molecular weight.
Specific ESI-MS data for this compound, including the observed m/z values, is not reported in the searched scientific literature.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For This compound , with a chemical formula of C₇H₅BrN₂O, HRMS would be used to confirm this exact composition, distinguishing it from other potential isobaric compounds.
Experimentally determined HRMS data for this compound is not available in the public scientific record based on the performed searches.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When subjected to infrared radiation, the covalent bonds within the this compound molecule will absorb energy and vibrate at specific frequencies. These absorptions are recorded as a spectrum, where the position of each peak (measured in wavenumbers, cm⁻¹) corresponds to a particular type of bond or functional group.
For this compound, the key functional groups are the hydroxyl (-OH), the pyrrole amine (N-H), the aromatic rings, and the carbon-bromine (C-Br) bond. The analysis of the parent compound, 7-azaindole (B17877), provides a reference for the pyrrolo[2,3-b]pyridine core. rsc.orgchemicalbook.com The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. The hydrogen bonding between hydroxyl groups can cause the O-H stretching peak to appear as a broad band. nih.gov
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching (H-bonded) | 3400 - 3200 | Strong, Broad |
| N-H (pyrrole) | Stretching | 3500 - 3300 | Medium |
| C-H (aromatic) | Stretching | 3100 - 3000 | Medium to Weak |
| C=C / C=N (aromatic) | Ring Stretching | 1620 - 1450 | Medium to Strong |
| C-O (hydroxyl) | Stretching | 1260 - 1000 | Strong |
| C-Br | Stretching | 680 - 515 | Medium to Strong |
This data is predictive, based on the compound's structure and established spectroscopic principles.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound. For a molecule like this compound, which may be synthesized as part of a multi-step process, various high-performance liquid chromatography techniques are critical.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized compounds. A typical approach for a bromo-substituted heterocyclic compound would involve reverse-phase HPLC. sielc.comsielc.com In this method, a small amount of the dissolved compound is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile, is pumped through the column. acs.org The compound is separated from any impurities based on their differing affinities for the stationary and mobile phases. The output, a chromatogram, shows peaks corresponding to each component, with the area of the main peak relative to the total area of all peaks providing a quantitative measure of purity, often expected to be >95% for research-grade compounds. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that couples the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. nih.gov As the separated components elute from the LC column, they are ionized (e.g., via electrospray ionization, ESI) and enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the resulting ions. nih.gov This technique is invaluable for confirming the identity of the synthesized product by verifying its molecular weight. For this compound (Molecular Formula: C₇H₅BrN₂O), the expected exact mass is approximately 213.96 g/mol . In positive ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 214.97, along with a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically under 2 µm). nih.gov This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. UPLC is particularly useful for analyzing complex reaction mixtures or for the high-throughput screening of kinase inhibitors, a class of compounds to which many pyrrolopyridine derivatives belong. scribd.comnih.gov A UPLC method for this compound would provide a more detailed purity profile, capable of separating closely related impurities that might not be resolved by standard HPLC.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a pure sample. ma.edu The experimental results are then compared against the theoretically calculated percentages for the proposed molecular formula. For a new compound to be considered pure and its structure confirmed, the found values must align closely with the calculated values, typically within a ±0.4% tolerance. nih.gov
The molecular formula for this compound is C₇H₅BrN₂O. The theoretical elemental composition is calculated based on its atomic constituents and the total molecular weight (213.03 g/mol ).
Table 2: Theoretical Elemental Analysis Data for C₇H₅BrN₂O
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 39.47% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.37% |
| Bromine | Br | 79.904 | 1 | 79.904 | 37.51% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.15% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.51% |
| Total | 213.034 | 100.00% |
Calculated values provide the benchmark against which experimental results from an elemental analyzer are compared to confirm the compound's empirical formula. man.ac.uk
Computational and Theoretical Investigations of 6 Bromo 1h Pyrrolo 2,3 B Pyridin 4 Ol
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties of a molecule. Such studies on 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol would provide invaluable insights.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting its reactivity and intermolecular interactions. Molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would help in understanding its electronic transition properties and its potential as an electron donor or acceptor.
Tautomerism and Isomer Stability
The structure of this compound suggests the possibility of tautomerism, particularly keto-enol and lactam-lactim tautomerism involving the hydroxyl group and the adjacent nitrogen-containing rings. DFT calculations could accurately predict the relative stabilities of these different tautomeric forms in various environments (gas phase and in solution), which is critical for understanding its chemical behavior and biological activity.
Reaction Mechanism Predictions and Transition State Analysis
Theoretical calculations can be employed to predict the mechanisms of reactions involving this compound. By mapping the potential energy surface and identifying transition states, researchers can determine the most likely pathways for various chemical transformations, such as electrophilic or nucleophilic substitutions. This predictive capability can guide synthetic efforts and help in the design of novel derivatives.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in exploring the potential of a molecule to interact with biological targets, a key aspect of drug discovery.
Ligand-Target Interactions
Molecular docking simulations would involve placing the this compound molecule into the binding site of a specific protein target. These simulations could predict the preferred binding orientation and calculate the binding affinity, providing a preliminary assessment of its potential as an inhibitor or modulator of the protein's function. The pyrrolopyridine scaffold is a known pharmacophore in many kinase inhibitors, making this an interesting avenue for investigation.
Conformational Analysis
The three-dimensional shape of a molecule is a key determinant of its biological activity. Conformational analysis, often performed using molecular dynamics simulations, would explore the different spatial arrangements (conformers) of this compound and their relative energies. Understanding the conformational landscape is essential for identifying the bioactive conformation that is recognized by a biological target.
Cheminformatics and Predictive Modeling
Cheminformatics and predictive modeling are integral components of modern drug discovery, providing essential tools to forecast the behavior of molecules and guide synthetic efforts. By leveraging computational algorithms, researchers can estimate the physicochemical and pharmacokinetic properties of novel compounds, such as this compound, before their synthesis. This in silico analysis is crucial for prioritizing candidates, designing focused compound libraries, and ultimately increasing the efficiency of the drug development pipeline.
Physicochemical Property Prediction (e.g., LogP, TPSA, H-bond descriptors)
The physicochemical profile of a drug candidate is a critical determinant of its biological activity, solubility, and membrane permeability. For this compound, these properties can be estimated using various computational models. These predictions are based on the molecule's structure and rely on algorithms trained on large datasets of experimentally determined properties.
Key predicted physicochemical properties for this compound include the logarithm of the octanol-water partition coefficient (LogP), which indicates lipophilicity; the topological polar surface area (TPSA), a predictor of drug transport properties; and hydrogen bond characteristics, which are crucial for molecular recognition at the target site. While experimental validation is necessary, these predicted values offer valuable initial insights into the molecule's drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C7H5BrN2O | Defines the elemental composition of the molecule. |
| Molecular Weight | 213.03 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | 1.50 - 2.00 | Measures lipophilicity, affecting solubility and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 58.0 - 62.0 Ų | Correlates with passive molecular transport through membranes and bioavailability. |
| Hydrogen Bond Donors | 2 | Indicates the potential to form hydrogen bonds with a biological target. |
| Hydrogen Bond Acceptors | 3 | Indicates the potential to form hydrogen bonds with a biological target. |
Note: The values presented in the table are computationally predicted and may vary depending on the algorithm and software used. They serve as an estimate and await experimental verification.
Scaffold Prioritization and Library Design
The core structure of this compound is based on the 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877). This scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors. Its prominence stems from its ability to act as a bioisostere for purine, allowing it to form key hydrogen bonding interactions within the ATP-binding site of kinases. jst.go.jp The 7-azaindole scaffold functions as an excellent "hinge-binding" motif, where the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor and the pyrrole (B145914) N-H group serves as a hydrogen bond donor. This bidentate interaction anchors the molecule effectively in the kinase hinge region, a feature leveraged in the design of approved drugs like Vemurafenib. jst.go.jp
The prioritization of the 7-azaindole scaffold is therefore a strategic choice in the design of new therapeutic agents. Computational techniques such as molecular docking and quantitative structure-activity relationship (3D-QSAR) studies are employed to understand how derivatives of this scaffold bind to specific targets. ingentaconnect.com These studies help in designing novel molecules with potentially enhanced potency and selectivity. ingentaconnect.com
Once a scaffold is prioritized, it serves as the foundation for creating a compound library. Library design involves the systematic introduction of various substituents at different positions on the core structure to explore the chemical space and optimize biological activity. For the 7-azaindole scaffold, synthetic strategies often involve reactions like Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions, thereby generating a diverse set of derivatives. nih.gov Fragment-based drug discovery (FBDD) is another powerful approach where small molecular fragments are grown or linked from the core scaffold to improve binding affinity. nih.gov This strategy allows for the exploration of structure-activity relationships and the optimization of pharmacological parameters. nih.gov The generation of such focused libraries around a privileged core like 7-azaindole is a cornerstone of modern efforts to discover novel inhibitors for therapeutic targets such as protein kinases. nih.govnih.gov
Mechanistic Insights into Biological Activities of Pyrrolo 2,3 B Pyridin 4 Ol Derivatives
Kinase Inhibition Mechanisms
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against several important kinase families. These kinases are crucial regulators of cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
BRAF Kinase Inhibition
The BRAF kinase is a pivotal component of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation and survival. ajchem-a.com Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the kinase and are found in a significant percentage of cancers, including melanoma and thyroid cancer. ajchem-a.com
Pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of the mutated V600E-BRAF kinase. ajchem-a.comnih.gov These inhibitors typically function by binding to the ATP-binding site of the kinase domain. nih.gov For example, the FDA-approved drug Vemurafenib contains a pyrrolo[2,3-b]pyridine core and selectively targets the V600E mutant form of the BRAF kinase. nih.gov Molecular docking studies of other novel pyrrolo[2,3-b]pyridine derivatives have shown that the pyrrolo[2,3-b]pyridine ring acts as a scaffold. Specific interactions, such as hydrogen bonds with residues like CYS532 and π-π stacking with TRP531, are crucial for the high binding affinity and inhibitory activity against V600E-BRAF. ajchem-a.com The inhibition of V600E-BRAF by these compounds blocks the downstream signaling cascade, leading to programmed cell death in cancer cells. ajchem-a.comnih.gov
Table 1: Research Findings on BRAF Kinase Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Finding | Reference |
|---|---|---|
| Vemurafenib | Selectively binds to the ATP-binding site of BRAF kinase and inhibits its activity, particularly in V600E mutant cell lines. | nih.gov |
| Compound 35 | Showed a high inhibitory effect on V600E-BRAF with an IC50 value of 0.080 µM and emerged as a potent cytotoxic agent against various human cancer cell lines. | nih.gov |
| Ligand 18 | A pyrrolo[2,3-b]pyridine derivative that inhibits V600E-BRAF with strong binding affinity, attributed to hydrogen bonding and hydrophobic interactions with key residues. | ajchem-a.com |
Janus Kinase (JAK) Family Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway. nih.govgoogle.com This pathway is integral to the regulation of the immune system and inflammatory responses. nih.govnih.gov Consequently, JAK inhibitors are a promising class of drugs for treating autoimmune diseases and myeloproliferative disorders. nih.govresearchgate.net
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of JAK family members. nih.govwipo.int For instance, research has described a series of these derivatives as novel immunomodulators that target JAK3. nih.gov Modifications to the pyrrolo[2,3-b]pyridine ring, such as the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position, have been shown to significantly increase JAK3 inhibitory activity. nih.gov These inhibitors function by competing with ATP for the binding site in the kinase domain of the JAK enzyme, thereby blocking the phosphorylation and activation of STAT proteins and modulating immune cell function. nih.gov
Table 2: Research Findings on JAK Family Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Finding | Reference |
|---|---|---|
| Compound 14c | Identified as a potent and moderately selective JAK3 inhibitor with immunomodulating effects on T cell proliferation. | nih.gov |
| Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives | Docking calculations confirmed the substituent effects on JAK3 inhibitory activity. | nih.gov |
| (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | A JAK inhibitor based on the related pyrrolo[2,3-d]pyrimidine scaffold, demonstrating the utility of this core structure. | google.com |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family consists of receptor tyrosine kinases (FGFR1-4) that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling pathways involved in cell proliferation, migration, and angiogenesis. nih.gov Aberrant activation of FGFR signaling, through mutations, gene amplification, or translocations, is a known driver in various cancers. nih.gov
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org The 1H-pyrrolo[2,3-b]pyridine core serves as a novel and efficient scaffold for these inhibitors. nih.gov Structure-activity relationship studies have led to the development of compounds with nanomolar IC50 values against FGFRs. For example, compound 4h from one study demonstrated potent pan-FGFR inhibitory activity. nih.gov These inhibitors bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling molecules. nih.gov
Table 3: Research Findings on FGFR Inhibition by Pyrrolo[2,3-b]pyridine Derivatives
| Compound/Derivative | Finding | Reference |
|---|---|---|
| Compound 4h | Exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1, 2, 3, and 4, respectively. | nih.gov |
| Compound 1 | A starting compound with a 1H-pyrrolo[2,3-b]pyridine scaffold that showed FGFR1 inhibitory activity with an IC50 of 1.9 μM. | nih.gov |
| 5H-pyrrolo[2,3-b]pyrazine derivative 9 | Changing the scaffold from pyrrolo[3,2-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine dramatically increased binding activity to FGFR1. | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle. The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. nih.gov
While much of the research focuses on the related pyrrolo[2,3-d]pyrimidine scaffold, the principles of inhibition are relevant. nih.gov These compounds act as ATP-competitive inhibitors, binding to the active site of CDKs, such as CDK9. nih.gov The pyrrolo-pyrimidine core mimics the adenine (B156593) base of ATP, forming key hydrogen bonds within the kinase's hinge region. This inhibition blocks critical cell cycle events, such as the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest. nih.gov Some derivatives have also been shown to inhibit CDK2, a key regulator of the G1/S phase transition. mdpi.com
Table 4: Research Findings on CDK Inhibition by Pyrrolo-Pyridine/Pyrimidine Derivatives
| Compound/Derivative | Finding | Reference |
|---|---|---|
| Compound 2g (pyrrolo[2,3-d]pyrimidine) | Inhibited cancer cell proliferation by blocking Rb phosphorylation and induced apoptosis via downregulation of CDK9 downstream proteins. | nih.gov |
| Compound 15 (pyrazolopyrimidine) | Showed the most significant inhibitory activity against CDK2/cyclin A2 with an IC50 of 0.061 µM. | nih.gov |
| Compound 5k (pyrrolo[2,3-d]pyrimidine) | Exhibited significant inhibitory activity against CDK2, among other kinases, with an IC50 of 204 nM. | mdpi.com |
Colony Stimulating Factor 1 Receptor (CSF1R) Tyrosine Kinase Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the differentiation, proliferation, and survival of macrophages. nih.govacs.org In the context of cancer, tumor-associated macrophages (TAMs) can promote tumor growth, and inhibiting CSF1R is a strategy to modulate the tumor microenvironment. nih.gov
Research has focused on the pyrrolo[2,3-d]pyrimidine scaffold, a close relative of the pyrrolo[2,3-b]pyridine core, to develop highly selective CSF1R inhibitors. nih.govacs.orgnih.gov These inhibitors are designed to target the autoinhibited form of the receptor. nih.gov By binding to the kinase domain, these compounds prevent the receptor's activation by its ligands, CSF-1 and interleukin-34, thereby blocking downstream signaling required for macrophage function and survival. nih.gov
Table 5: Research Findings on CSF1R Inhibition by Pyrrolo-Pyrimidine Derivatives
| Compound/Derivative | Finding | Reference |
|---|---|---|
| Prototypic inhibitor 1 (pyrrolo[2,3-d]pyrimidine) | Had an enzymatic CSF1R IC50 of 1 nM. | acs.org |
| Pyridyl substituted derivatives (25–28 ) | Possessed good activity toward CSF1R. | nih.govacs.org |
| para-aniline derivative 16t | Identified as an attractive compound for further development based on enzymatic potency, solubility, and cell toxicity. | nih.gov |
Modulatory Effects on Cellular Processes
The inhibition of the aforementioned kinases by pyrrolo[2,3-b]pyridin-4-ol derivatives and related compounds translates into significant effects on various cellular processes. These modulatory effects are the ultimate drivers of the therapeutic potential of these compounds.
Research has demonstrated that these inhibitors can effectively halt uncontrolled cell proliferation, a defining characteristic of cancer. For example, FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit the proliferation of breast cancer cells. nih.gov Similarly, CDK inhibitors with a pyrrolo-pyrimidine core suppress the proliferation of multiple human pancreatic cancer cell lines. nih.gov
Beyond halting proliferation, these compounds can actively induce apoptosis, or programmed cell death, in cancer cells. The inhibition of V600E-BRAF by pyrrolo[2,3-b]pyridine derivatives leads to programmed cell death in melanoma cell lines. ajchem-a.com Likewise, CDK9 inhibition by related compounds induces apoptosis by downregulating key survival proteins like Mcl-1 and c-Myc. nih.gov
Furthermore, the migration and invasion of cancer cells, which are critical steps in metastasis, can be significantly inhibited. Studies have shown that a potent FGFR inhibitor with a 1H-pyrrolo[2,3-b]pyridine core significantly inhibited the migration and invasion of breast cancer cells. nih.gov The modulation of these fundamental cellular processes underscores the potential of this class of compounds as anti-cancer agents.
Inhibition of Cell Proliferation
A primary mechanism through which pyrrolo[2,3-b]pyridin-4-ol derivatives exert their anticancer effects is by inhibiting cell proliferation. This is often achieved by targeting key enzymes and signaling pathways that are crucial for cancer cell growth and survival.
Kinase Inhibition: A significant number of pyrrolo[2,3-b]pyridine derivatives function as kinase inhibitors. Abnormal activation of kinase signaling pathways is a hallmark of many cancers. nih.gov
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives are potent inhibitors of FGFRs 1, 2, and 3. nih.govrsc.org For instance, compound 4h demonstrated strong inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7, 9, and 25 nM, respectively. nih.govrsc.org This inhibition of the FGFR signaling pathway effectively suppresses the proliferation of cancer cells, such as the 4T1 breast cancer cell line. nih.govrsc.org
B-RAF Inhibition: The B-RAF kinase is another critical target. Based on the structure of FDA-approved V600EB-RAF inhibitors, new series of pyrrolo[2,3-b]pyridine derivatives were developed. nih.gov Compounds 34e and 35 showed potent inhibitory effects on V600EB-RAF with IC₅₀ values of 0.085 µM and 0.080 µM, respectively. nih.gov Compound 35 emerged as a powerful cytotoxic agent across a diverse panel of sixty human cancer cell lines. nih.gov
FMS Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of FMS kinase (CSF-1R), which is over-expressed in several cancers. nih.gov Compound 1r was particularly potent, with an IC₅₀ of 30 nM against FMS kinase and demonstrated anti-proliferative activity against various ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov
DNA Intercalation: Some pyrrolo[2,3-b]pyridine analogues exhibit antiproliferative activity by interacting directly with DNA. One active compound, 5d , was found to efficiently intercalate into calf thymus DNA. researchgate.netresearchgate.net This formation of a compound-DNA complex is believed to block DNA replication, thereby halting cell proliferation. researchgate.netresearchgate.net Several compounds from this series showed significant growth inhibition against A549 (lung), HeLa (cervical), and MDA MB-231 (breast) cancer cell lines, with IC₅₀ values in the range of 0.12 µM to 9.84 µM. researchgate.netresearchgate.net
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives on Cell Proliferation
| Compound | Target/Mechanism | Cell Line(s) | IC₅₀ Value |
|---|---|---|---|
| 4h | FGFR1, FGFR2, FGFR3 | 4T1 (Breast) | 7 nM, 9 nM, 25 nM |
| 35 | V600EB-RAF | Various | 0.080 µM |
| 1r | FMS Kinase | Ovarian, Prostate, Breast | 0.15 - 1.78 µM |
| 5d | DNA Intercalation | A549, HeLa, MDA MB-231 | 0.12 - 9.84 µM |
| 10t | Tubulin Polymerization | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM |
Induction of Apoptosis Pathways
Beyond halting proliferation, inducing programmed cell death, or apoptosis, is a key strategy in cancer therapy. Pyrrolo[2,3-b]pyridine derivatives have been shown to trigger apoptosis in cancer cells through various molecular pathways.
FGFR Inhibition-Mediated Apoptosis: The FGFR inhibitor 4h was shown to induce apoptosis in 4T1 breast cancer cells, as confirmed by Annexin V-FITC/PI double labeling analysis. nih.govrsc.org This suggests that by blocking the pro-survival signals from the FGFR pathway, the compound allows the cell's intrinsic apoptotic machinery to take over.
Modulation of Apoptotic Proteins: While direct studies on 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol are limited, research on related pyrrolo-pyrimidine derivatives provides insight into potential mechanisms. For example, compound 5k (a pyrrolo[2,3-d]pyrimidine derivative) induced apoptosis in HepG2 liver cancer cells by increasing the levels of pro-apoptotic proteins like caspase-3 and Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net
Cell Cycle Arrest: Some derivatives induce apoptosis by first arresting the cell cycle at a critical checkpoint, preventing damaged cells from replicating. A 1H-pyrrolo[3,2-c]pyridine derivative, 10t , was found to cause significant G2/M phase cell cycle arrest in HeLa cells, which subsequently leads to apoptosis. nih.gov
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Certain pyrrolo[2,3-b]pyridine derivatives can interfere with these processes.
Inhibition via FGFR Blockade: The potent FGFR inhibitor, compound 4h , was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org The FGF-FGFR signaling axis is known to be involved in processes that regulate cell migration. nih.gov
Suppression of Inflammatory Pathways: Although from a different chemical class, studies on 1,2,3,4-tetrahydroquinoline (B108954) derivatives show that inhibition of inflammatory pathways like NF-κB and JNK can suppress the migration of microglial cells. nih.gov Given that pyrrolopyridine derivatives also modulate inflammatory pathways, it is plausible they could inhibit cancer cell migration through similar mechanisms.
Other Reported Biological Activities (General Mechanisms)
The versatile pyrrolo[2,3-b]pyridine scaffold has demonstrated a broad spectrum of other biological activities beyond its anticancer effects. juniperpublishers.com
Antibacterial Action
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. researchgate.net Pyrrolopyridine derivatives have emerged as a promising class of compounds in this area.
A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents. nih.gov The most active compound in this series demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.govresearchgate.net
Studies have also shown that derivatives of the isomeric pyrrolo[3,2-b]pyridine scaffold possess activity against resistant strains of E. coli. nih.gov
Furthermore, certain Mannich bases of pyrrolo[3,4-c]pyridine-1,3-dione have shown moderate activity against Staphylococcus aureus. nih.govnih.gov
Antiviral Action
The pyrrolopyridine core is present in natural alkaloids with known antiviral properties, such as Variolin B and Mappicin. nih.govmdpi.com This has spurred research into synthetic derivatives for antiviral applications.
Pyrrolopyridine derivatives are recognized for their potential antiviral action. juniperpublishers.com
Specifically, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been developed as inhibitors of HIV-1 integrase, an enzyme essential for the virus to incorporate its genetic material into the host cell. mdpi.com These compounds represent a potential avenue for developing new AIDS treatments that could be effective against drug-resistant viral strains. mdpi.com
Anti-inflammatory Pathways
Chronic inflammation is a key factor in many diseases, including cancer and rheumatoid arthritis. Pyrrolo[2,3-b]pyridine derivatives can modulate inflammatory responses through several mechanisms.
COX-2 Inhibition: A number of substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and tested for their anti-inflammatory activity. nih.gov A molecular docking study predicted that these compounds could bind to the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The biological results revealed that among the tested compounds, the pyrrolopyridines 3i and 3l showed promising anti-inflammatory activity. nih.gov
Kinase Inhibition: The inhibition of certain kinases can also produce an anti-inflammatory effect. Compound 1r , a pyrrolo[3,2-c]pyridine derivative and FMS kinase inhibitor, was shown to have a potent effect against bone marrow-derived macrophages, suggesting its potential as an anti-inflammatory agent for disorders like rheumatoid arthritis. nih.gov
PDE4B Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were developed as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Compound 11h from this series significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages, indicating its potential for treating CNS diseases with an inflammatory component. nih.gov
Structure Activity Relationship Sar Studies of 6 Bromo 1h Pyrrolo 2,3 B Pyridin 4 Ol Analogues
Influence of Substituents on Biological Potency and Selectivity
The biological activity of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol analogues is profoundly influenced by the nature and position of various substituents. These modifications can fine-tune the compound's ability to interact with its biological target, often a protein kinase, thereby modulating its inhibitory power and specificity.
Significance of the Hydroxyl Group at Position 4
The hydroxyl group at the 4-position is a key determinant of the biological activity of these analogues. This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target kinases. For instance, in the development of kinase inhibitors, hydroxyl groups are often essential for anchoring the molecule within the ATP-binding pocket. The replacement or modification of this hydroxyl group can lead to a significant loss of activity, highlighting its importance in molecular recognition. While direct SAR studies on the 4-hydroxyl group of 6-bromo-7-azaindole are not extensively documented in publicly available literature, the general principles of kinase inhibitor design strongly suggest its pivotal role.
Impact of N1 Substitutions
The nitrogen atom at the 1-position of the pyrrole (B145914) ring (N1) is another critical site for modification. The N1-H group can act as a hydrogen bond donor, a feature often exploited in the design of kinase inhibitors that target the hinge region of the ATP-binding site. jst.go.jp Substitution at this position can have a dual effect. On one hand, it can be used to introduce groups that occupy additional pockets in the binding site, potentially increasing potency and selectivity. On the other hand, replacing the hydrogen with a bulkier group can disrupt the essential hydrogen bonding interaction, leading to a decrease or complete loss of activity. nih.gov The choice of substituent at N1 is therefore a delicate balance between exploring new interactions and preserving existing ones.
| Compound/Modification | Target/Assay | Activity (IC50/EC50) | Key Finding | Reference |
| N-methylation of pyrrolo[3,2-b]pyridine | PDE4B | Inactive | N-methylation leads to a loss of activity. | nih.gov |
| N1-H of 7-azaindole (B17877) | Kinase Hinge Region | - | Acts as a crucial hydrogen bond donor. | jst.go.jp |
Effects of Peripheral Substitutions on the Pyridine (B92270) Ring
Beyond the core bromine and hydroxyl groups, substitutions at other positions on the pyridine ring can further modulate the biological profile of this compound analogues. These peripheral modifications can influence the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. Moreover, these substituents can establish additional interactions with the target protein, leading to enhanced potency and selectivity. For example, the introduction of small alkyl or aryl groups can fill hydrophobic pockets, while polar groups can form new hydrogen bonds. A review of 7-azaindole derivatives has highlighted that positions 1, 3, and 5 are often key sites for modification to develop effective anticancer agents. nih.gov
| Compound Series | Target | General SAR Finding | Reference |
| 6-substituted pyrrolo[2,3-d]pyrimidines | Folate Receptors/PCFT | Distance between the bicyclic scaffold and L-glutamate is a critical determinant of activity. | nih.gov |
| 3,5-diarylated-7-azaindoles | DYRK1A | Unsymmetrical diarylation allows for fine-tuning of activity. | nih.gov |
Ligand Efficiency and Physicochemical Properties in SAR Optimization
In the journey from a promising hit to a viable drug candidate, medicinal chemists rely on various metrics to guide the optimization process. Ligand efficiency (LE) is a key parameter that relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). A higher LE indicates that a molecule achieves its potency in a more atom-economical manner, which is often a desirable trait in drug design.
For this compound analogues, optimizing for high ligand efficiency would involve making modifications that significantly improve binding affinity without a proportional increase in molecular weight. This often translates to identifying key interactions and optimizing the substituents that participate in them.
Physicochemical properties such as lipophilicity (logP), solubility, and polar surface area (PSA) are also critical considerations in SAR optimization. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, while increasing lipophilicity can sometimes enhance binding to a hydrophobic pocket, it can also lead to poor solubility and increased off-target toxicity. Therefore, a successful SAR campaign for this class of compounds requires a multi-parameter optimization approach, balancing potency with drug-like physicochemical properties. dntb.gov.ua
Computational Approaches in SAR Derivation and Validation
In modern drug discovery, computational methods are indispensable tools for elucidating and predicting structure-activity relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights that can guide the synthesis and testing of new analogues. ajchem-a.comnih.gov
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with potency, QSAR can predict the activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts.
Molecular docking simulations provide a three-dimensional view of how a ligand, such as a this compound analogue, might bind to its target protein. ajchem-a.com These simulations can help to rationalize observed SAR data by visualizing key interactions, such as hydrogen bonds and hydrophobic contacts. They can also be used to predict the binding modes of new designs, helping to identify which modifications are most likely to improve affinity. For the broader class of 7-azaindole derivatives, docking studies have been instrumental in understanding their interactions with various kinases. ajchem-a.com
By integrating these computational approaches with traditional medicinal chemistry, researchers can accelerate the optimization of this compound analogues, paving the way for the development of novel and effective therapeutic agents.
Development of Pharmacophores for Target Interactions of this compound Analogues
The development of pharmacophore models is a crucial step in modern drug discovery, providing a three-dimensional abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. For analogues of this compound, which belong to the broader class of 1H-pyrrolo[2,3-b]pyridines (also known as 7-azaindoles), pharmacophore models are instrumental in understanding their interactions with various protein kinases and other enzymes. These models are typically derived from structure-activity relationship (SAR) studies and computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship).
While a specific pharmacophore model for this compound has not been explicitly detailed in the public domain, extensive research on analogous 1H-pyrrolo[2,3-b]pyridine derivatives provides significant insights into the pharmacophoric features that govern their binding to various biological targets. These targets include, but are not limited to, Phosphodiesterase 4B (PDE4B), Traf2 and Nck-interacting kinase (TNIK), Fibroblast Growth Factor Receptor (FGFR), and Bruton's tyrosine kinase (BTK). The development of pharmacophores for these targets often highlights common features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions, which are critical for potent and selective inhibition.
For instance, in the context of TNIK inhibitors, 3D-QSAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives have been employed to elucidate the structural requirements for enhanced activity. researchgate.netimist.ma These studies generate contour maps that indicate where certain physicochemical properties on the ligand would be favorable or unfavorable for binding. A typical pharmacophore for a kinase inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold often involves a hydrogen bond donor from the pyrrole nitrogen and a hydrogen bond acceptor at the pyridine nitrogen, which interact with the hinge region of the kinase domain. The bromine atom at the 6-position can contribute to hydrophobic interactions or act as a point for further chemical modification to explore new interactions.
Similarly, research on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors has revealed the importance of specific substitutions on both the core scaffold and the carboxamide moiety for achieving high potency and selectivity. nih.govacs.org Molecular modeling in these studies helps to visualize how different analogues fit into the active site, thereby refining the pharmacophore model.
The 7-azaindole scaffold, being a bioisostere of indole (B1671886), is a privileged structure in kinase inhibitor design. mdpi.com Its ability to form key hydrogen bonds and serve as a rigid core for orienting various substituents makes it an ideal starting point for pharmacophore-based drug design. Studies on CSF1R and FGFR inhibitors with similar core structures further underscore the conserved nature of these interactions. nih.govnih.gov
The table below summarizes the key pharmacophoric features derived from SAR studies of various 1H-pyrrolo[2,3-b]pyridine analogues targeting different enzymes.
| Target Enzyme | Key Pharmacophoric Features of 1H-Pyrrolo[2,3-b]pyridine Analogues | Reference |
|---|---|---|
| TNIK | Hydrogen bond donor at the pyrrole NH, hydrogen bond acceptor at the pyridine N, specific substitutions on the pyridine ring to occupy hydrophobic pockets. | researchgate.netimist.manih.gov |
| PDE4B | A carboxamide group at the 2-position, with specific aryl and amide substituents influencing potency and selectivity. The 3,3-difluoroazetidine (B2684565) ring showed enhanced activity. | nih.govacs.org |
| FGFR | The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binding motif. Substitutions at various positions are critical for potent inhibition of FGFR1, 2, and 3. | rsc.org |
| BTK | Scaffold hopping from known inhibitors identified the pyrrolo[2,3-b]pyridine core as a potent hinge-binding element. | nih.gov |
| MELK | Substitutions at the 3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold are crucial for potent enzyme inhibition and antiproliferative effects. | nih.gov |
The development of these pharmacophore models not only aids in the rational design of more potent and selective inhibitors but also facilitates virtual screening of large compound libraries to identify novel hits with the desired 1H-pyrrolo[2,3-b]pyridine scaffold.
Strategic Applications in Medicinal Chemistry and Drug Discovery
Design Principles for Novel Bioactive Agents
The 1H-pyrrolo[2,3-b]pyridine core is a foundational scaffold in the design of novel bioactive agents, particularly kinase inhibitors. The design principle revolves around utilizing this core as a rigid framework to orient functional groups in a specific three-dimensional arrangement, allowing for high-affinity interactions with the target protein.
Researchers have successfully developed potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) by employing this scaffold. rsc.org Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target. rsc.org In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit FGFR1, 2, and 3. The design strategy focused on modifying substituents on the pyrrolopyridine core to enhance potency and selectivity. This led to the discovery of lead compounds with significant inhibitory activity and the ability to induce apoptosis and inhibit migration and invasion in cancer cell lines. rsc.org
A key compound from this research, designated 4h , demonstrated potent activity against multiple FGFR isoforms, highlighting the scaffold's utility. rsc.org The low molecular weight of such compounds makes them attractive starting points for further optimization. rsc.org This research illustrates a common design principle: using the 1H-pyrrolo[2,3-b]pyridine skeleton to create a new class of targeted agents with potential for development. rsc.org
Table 1: Inhibitory Activity of Lead Compound 4h This table presents the in-vitro fifty-percent maximal inhibitory concentration (IC₅₀) values for a key 1H-pyrrolo[2,3-b]pyridine derivative against several Fibroblast Growth Factor Receptor (FGFR) isoforms.
| Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data sourced from RSC Publishing. rsc.org
Role as Pharmaceutical Intermediates for Complex Molecule Synthesis
The structure of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol makes it a valuable pharmaceutical intermediate. Classified as a heterocyclic building block, its utility in synthesis stems from the reactivity of its functional groups. bldpharm.com The bromine atom at the 6-position is particularly important, serving as a key handle for introducing molecular complexity through various cross-coupling reactions.
Synthetic routes to complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been developed that showcase the strategic importance of halogenated intermediates. nih.gov Chemists can employ palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds at the site of the bromine atom. nih.gov Similarly, the 4-hydroxyl group (or a protected version) can be a site for further functionalization or can be converted into an amino group for subsequent Buchwald-Hartwig amination reactions. nih.gov
The synthesis of these complex molecules is not without challenges. Researchers must carefully select protecting groups for the pyrrole (B145914) nitrogen and the hydroxyl group to ensure chemoselectivity during multi-step sequences. nih.gov For instance, the use of a trimethylsilylethoxymethyl (SEM) protecting group has been explored, although its removal can sometimes lead to side product formation. nih.gov The development of robust synthetic strategies for these intermediates is crucial for advancing medicinal chemistry projects that rely on the 7-azaindole (B17877) scaffold. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are critical strategies in modern drug discovery used to identify new chemotypes, improve drug-like properties, and move into novel chemical space. nih.govnih.gov The 1H-pyrrolo[2,3-b]pyridine core is an excellent example of a scaffold used in these approaches, often serving as a bioisostere for other important heterocycles like indoles and pyrrolopyrimidines. nih.gov
This strategy was effectively used in the development of inhibitors for Phosphodiesterase 4B (PDE4B), a target for central nervous system (CNS) diseases. nih.gov Starting from a known inhibitor, a scaffold-hopping experiment led to the identification of a novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors. nih.gov This demonstrates how replacing a core molecular framework with the pyrrolopyridine scaffold can lead to the discovery of new lead compounds with desirable pharmacological profiles. nih.gov
Similarly, in the pursuit of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, the 7-azaindole (pyrrolo[2,3-b]pyridine) core was investigated as a replacement for a pyrrolopyrimidine scaffold. nih.govmdpi.com This type of bioisosteric replacement allows chemists to systematically probe the importance of specific nitrogen atoms and hydrogen bond donors/acceptors for target binding, thereby refining the structure-activity relationship. nih.gov These examples underscore the dual concepts of using the pyrrolopyridine scaffold to either replace a functional group (bioisosterism) or an entire core structure (scaffold hopping) to optimize drug candidates. nih.govnih.gov
Table 2: Examples of Pyrrolo[2,3-b]pyridine in Scaffold Hopping & Bioisosterism This table illustrates how the 1H-pyrrolo[2,3-b]pyridine scaffold is utilized in drug design as a replacement for other core structures to develop new inhibitors.
| Original Scaffold/Target | Replacement Scaffold | Resulting Inhibitor Class | Reference |
|---|---|---|---|
| Various (for PDE4B) | 1H-Pyrrolo[2,3-b]pyridine | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides for PDE4B | nih.gov |
| Pyrrolopyrimidine (for CSF1R) | 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) | 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines for CSF1R | nih.gov |
Addressing Structural Alerts and Metabolic Stability Considerations
In drug discovery, "structural alerts" are chemical motifs that have been associated with potential toxicity, often due to their bioactivation into reactive metabolites. nih.govnih.gov While the avoidance of such alerts is a common practice, many successful drugs contain them, and their inclusion can be essential for efficacy. nih.govwashington.edu The key is to understand and mitigate the risks through careful molecular design and metabolic profiling. nih.gov
The aniline (B41778) fragment is a well-known structural alert. Incorporating the aniline nitrogen into a heterocyclic ring system, as in the 1H-pyrrolo[2,3-b]pyridine core, is a common strategy to "derisk" this alert. This modification can significantly alter the electronic properties and metabolic fate of the nitrogen atom, reducing the likelihood of it being converted into a reactive hydroxylamine (B1172632) or nitroso species.
Patent Landscape and Academic Innovations in Pyrrolo[2,3-b]pyridine-Based Agents
The patent landscape for 1H-pyrrolo[2,3-b]pyridine derivatives is extensive, reflecting strong commercial and academic interest in this scaffold for a wide range of therapeutic applications. The core structure is featured in numerous patents for its utility in developing inhibitors against various protein kinases, which are critical targets in oncology and inflammatory diseases.
Patents have been granted for 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of SGK-1 kinase, which is implicated in several disease states. google.com Other patents describe their use as inhibitors of the Ron and Met receptor tyrosine kinases for the treatment of cancer. patentdigest.org This highlights the versatility of the scaffold in targeting different branches of the human kinome.
Beyond kinase inhibition, the therapeutic potential of this scaffold has been explored in other areas. One patent, for instance, covers 1H-pyrrolo[2,3-b]pyridine derivatives designed as radical quenchers for treating diseases associated with mitochondrial dysfunction and oxidative stress. google.com The breadth of intellectual property is further evidenced by patents covering specific substituted versions, such as 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, which has hundreds of associated patents, indicating a rich field of innovation around functionalized analogs. uni.lu This intense activity in both academic labs and pharmaceutical companies underscores the recognized value of the pyrrolo[2,3-b]pyridine core as a privileged scaffold in the search for new medicines.
Future Research Directions and Unresolved Challenges
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes to functionalized 7-azaindoles is a continuous endeavor in organic chemistry. While general methods for the synthesis of the 7-azaindole (B17877) core exist, the specific substitution pattern of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol presents unique challenges and opportunities for the exploration of novel synthetic pathways.
Future research in this area is expected to focus on:
Late-Stage Functionalization: Developing methods for the direct and regioselective introduction of the bromine and hydroxyl groups onto a pre-formed 1H-pyrrolo[2,3-b]pyridine scaffold would offer greater flexibility and efficiency compared to multi-step linear syntheses. This could involve the exploration of advanced C-H activation and halogenation techniques.
Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can offer significant advantages in terms of reaction optimization, scalability, and safety, particularly for multi-step syntheses. Applying these technologies to the synthesis of this compound and its derivatives could accelerate the discovery of new drug candidates.
Enzymatic and Biocatalytic Methods: Harnessing the selectivity of enzymes for specific transformations could provide a green and efficient alternative to traditional chemical methods for the synthesis and modification of the 7-azaindole core.
Unresolved Challenges:
Regioselectivity: Controlling the regioselectivity of electrophilic substitution reactions on the 7-azaindole nucleus can be challenging due to the competing directing effects of the two nitrogen atoms and the fused ring system.
Functional Group Compatibility: The presence of both a hydroxyl group and a bromine atom requires careful consideration of protecting group strategies and reaction conditions to avoid unwanted side reactions.
Deeper Mechanistic Understanding of Biological Activities
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are well-known for their activity as kinase inhibitors. nih.govnih.gov The 7-azaindole core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase ATP-binding site. nih.gov However, a detailed mechanistic understanding of how the specific substituents of this compound influence its biological activity is still lacking.
Future research should aim to:
Identify Specific Kinase Targets: Comprehensive screening of this compound and its derivatives against a broad panel of kinases is necessary to identify specific and potent targets.
Elucidate Binding Modes: X-ray crystallography and other structural biology techniques are crucial to determine the precise binding mode of these compounds within the active site of their target kinases. This will provide invaluable information for structure-based drug design. Docking studies have suggested that hydroxyl substituents on the azaindole core can form additional hydrogen bonds, potentially increasing binding affinity. nih.gov
Investigate Off-Target Effects: A thorough investigation of potential off-target activities is essential to understand the complete pharmacological profile of these compounds and to anticipate potential side effects.
Unresolved Challenges:
Selectivity: Achieving high selectivity for a specific kinase over other closely related kinases remains a major challenge in the development of kinase inhibitors. The pyrrolopyridine scaffold's structural similarity to the ATP purine ring can lead to broad-spectrum activity. nih.gov
Drug Resistance: Understanding the mechanisms by which cancer cells might develop resistance to inhibitors based on this scaffold is crucial for designing next-generation drugs that can overcome this challenge.
Advanced Computational Modeling for Predictive Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. chemicalbook.com For this compound, advanced computational approaches can accelerate the design and optimization of new, more potent, and selective analogs.
Future directions in this area include:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the electronic interactions between the ligand and the protein, leading to a better understanding of binding affinity and catalytic mechanisms.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These methods allow for the accurate prediction of the relative binding affinities of a series of related ligands, guiding the selection of the most promising candidates for synthesis and biological testing.
Machine Learning and Artificial Intelligence (AI): AI-powered algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, identify novel scaffolds, and even propose synthetic routes.
Unresolved Challenges:
Accuracy of Scoring Functions: The accuracy of molecular docking and other computational methods is still limited by the scoring functions used to estimate binding affinity.
Predicting ADME-Tox Properties: Accurately predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) of a compound remains a significant challenge for computational models.
Development of Selective Modulators for Specific Biological Targets
The 7-azaindole scaffold is a versatile platform for the development of selective modulators for a variety of biological targets beyond kinases. nih.gov The specific substitution pattern of this compound can be exploited to fine-tune its binding affinity and selectivity for other protein families.
Future research could focus on:
Targeting Other Enzyme Families: The 7-azaindole core could be adapted to target other enzyme families, such as phosphatases, proteases, or epigenetic enzymes, by modifying the substituents on the scaffold.
Developing Allosteric Modulators: Instead of targeting the highly conserved active site, designing molecules that bind to allosteric sites can offer a path to greater selectivity and novel mechanisms of action.
Fragment-Based Drug Discovery (FBDD): Using this compound as a starting fragment, FBDD approaches can be employed to grow and optimize ligands with high affinity and selectivity for a desired target.
Unresolved Challenges:
Identifying Novel Targets: Identifying new and druggable biological targets for which modulators based on this scaffold would be effective is a continuous challenge.
Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR for new targets requires the synthesis and biological evaluation of a significant number of analogs, which can be a time-consuming and resource-intensive process.
Emerging Applications Beyond Traditional Medicinal Chemistry
While the primary focus of research on 7-azaindole derivatives has been in medicinal chemistry, their unique photophysical and electronic properties suggest potential applications in other fields.
Emerging areas of investigation include:
Organic Electronics: The electron-rich nature of the 7-azaindole scaffold makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom in this compound could serve as a handle for further functionalization to tune its electronic properties.
Fluorescent Probes and Sensors: The intrinsic fluorescence of the 7-azaindole core can be modulated by its substituents and its environment. This property could be exploited to develop fluorescent probes for detecting specific biomolecules or for use in cellular imaging.
Materials Science: The ability of the 7-azaindole scaffold to participate in hydrogen bonding and π-π stacking interactions makes it an interesting building block for the design of novel supramolecular materials with tailored properties.
Unresolved Challenges:
Device Performance and Stability: For applications in organic electronics, the performance and long-term stability of devices based on 7-azaindole derivatives need to be improved.
Sensitivity and Selectivity of Sensors: For sensing applications, achieving high sensitivity and selectivity for the target analyte in complex biological environments is a major hurdle.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
